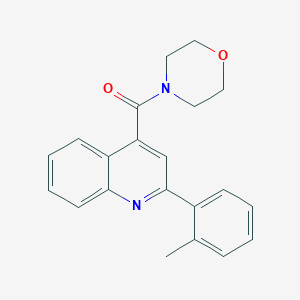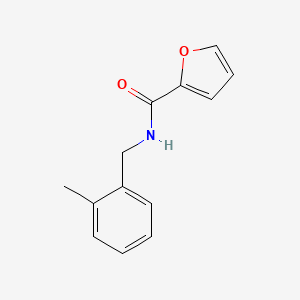
2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline, also known as MMQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMQ is a quinoline derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune response. Additionally, 2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline has been shown to inhibit the activity of the JAK/STAT signaling pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects
2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. Additionally, 2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline has been shown to inhibit the proliferation of T cells and B cells, which are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It has been shown to have potent anti-cancer and anti-inflammatory properties, making it a promising candidate for further research. However, 2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline also has some limitations for lab experiments. It has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not fully understood. Additionally, 2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline has not been studied in clinical trials, so its potential therapeutic applications in humans are not yet known.
Direcciones Futuras
There are several future directions for research on 2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline. One direction is to study its toxicity and pharmacokinetics in vivo to better understand its potential therapeutic applications. Another direction is to study its efficacy in clinical trials for various types of cancer and inflammatory diseases. Additionally, further research on the mechanism of action of 2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline could lead to the development of more potent and specific inhibitors of enzymes and signaling pathways involved in cancer and inflammation.
Métodos De Síntesis
2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline has been synthesized using various methods, including the Pfitzinger reaction, Friedlander reaction, and Skraup synthesis. The Pfitzinger reaction involves the condensation of an aryl amine and a ketone in the presence of an acid catalyst. The Friedlander reaction involves the condensation of an aryl amine and an aldehyde in the presence of an acid catalyst. The Skraup synthesis involves the condensation of an aniline, a ketone, and an oxidizing agent in the presence of an acid catalyst. These methods have been used to synthesize 2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline with varying yields and purity.
Aplicaciones Científicas De Investigación
2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. 2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and leukemia. It has also been studied as a potential treatment for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. 2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline has been shown to inhibit the replication of the hepatitis C virus and the Zika virus.
Propiedades
IUPAC Name |
[2-(2-methylphenyl)quinolin-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-15-6-2-3-7-16(15)20-14-18(17-8-4-5-9-19(17)22-20)21(24)23-10-12-25-13-11-23/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLUOFBNHUIZQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Methylphenyl)-4-quinolyl](morpholino)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5695492.png)
![N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B5695499.png)
![6-ethoxy-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B5695511.png)
![4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5695514.png)
![3-[(cyclopentylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5695516.png)
![3,6,11,11-tetramethyl-11,12-dihydro-2H,9H-pyrano[4'',3'':4',5']thieno[2',3':4,5]pyrimido[1,6-b][1,2,4]triazin-2-one](/img/structure/B5695532.png)
![N-[(benzylamino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5695537.png)
![N-(3-acetylphenyl)-2-[(1-allyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5695547.png)


![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-pyrrolidinecarboxamide](/img/structure/B5695574.png)
![N-(2-methoxyphenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5695580.png)
![2-(3,4-dichlorophenyl)-N'-[(4-fluorobenzoyl)oxy]ethanimidamide](/img/structure/B5695588.png)